molecular formula C12H16N2O3 B7587588 [1-(Methylamino)-1-oxopropan-2-yl] 2-amino-6-methylbenzoate

[1-(Methylamino)-1-oxopropan-2-yl] 2-amino-6-methylbenzoate

Cat. No. B7587588
M. Wt: 236.27 g/mol
InChI Key: CSOYJZZGIQZQCP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[1-(Methylamino)-1-oxopropan-2-yl] 2-amino-6-methylbenzoate is a chemical compound that belongs to the class of local anesthetics. It is also known as Mepivacaine, and it is commonly used in dental and minor surgical procedures. Mepivacaine is a derivative of the amino amide group of local anesthetics, which makes it structurally similar to lidocaine and bupivacaine. In

Mechanism of Action

Mepivacaine works by blocking the transmission of nerve impulses from the site of injection to the brain. It does this by inhibiting the influx of sodium ions into the nerve cells, which prevents the generation of an action potential. Mepivacaine has a rapid onset of action and a relatively short duration of effect.
Biochemical and Physiological Effects:
Mepivacaine is metabolized in the liver and excreted in the urine. It has a half-life of approximately 2 hours. Mepivacaine has been shown to have minimal systemic toxicity and does not cause significant cardiovascular or respiratory effects. However, it can cause local reactions, such as pain and swelling at the site of injection.

Advantages and Limitations for Lab Experiments

Mepivacaine has several advantages for use in laboratory experiments. It is readily available, relatively inexpensive, and has a rapid onset of action. Additionally, Mepivacaine has a relatively short duration of effect, which allows for repeated measurements over a short period of time. However, Mepivacaine can cause local reactions, which can interfere with the accuracy of the experimental results.

Future Directions

There are several future directions for the study of Mepivacaine. One area of research is the development of new formulations of Mepivacaine that have a longer duration of effect. Another area of research is the investigation of Mepivacaine as a treatment for chronic pain and neuropathic pain. Additionally, the use of Mepivacaine in combination with other drugs, such as opioids and non-steroidal anti-inflammatory drugs, is an area of research that could lead to improved pain management strategies.
Conclusion:
In conclusion, Mepivacaine is a local anesthetic that has been extensively studied for its use in dental and minor surgical procedures. It works by blocking the transmission of nerve impulses from the site of injection to the brain. Mepivacaine has several advantages for use in laboratory experiments, but it can cause local reactions that can interfere with the accuracy of the experimental results. There are several future directions for the study of Mepivacaine, including the development of new formulations and the investigation of its use in chronic and neuropathic pain management.

Synthesis Methods

The synthesis of Mepivacaine involves the reaction of 2-amino-6-methylbenzoic acid with N-methylpipecolic acid to form the corresponding amide. The amide is then esterified with 1-methylamino-2-propanol to form Mepivacaine. The synthesis of Mepivacaine is a straightforward process that can be performed in a laboratory setting.

Scientific Research Applications

Mepivacaine has been extensively studied for its use as a local anesthetic in dental and minor surgical procedures. It has also been used in regional anesthesia for peripheral nerve blocks. Mepivacaine has been compared to other local anesthetics, such as lidocaine and bupivacaine, to determine its efficacy and safety. Additionally, Mepivacaine has been studied for its potential use in pain management and as a treatment for neuropathic pain.

properties

IUPAC Name

[1-(methylamino)-1-oxopropan-2-yl] 2-amino-6-methylbenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O3/c1-7-5-4-6-9(13)10(7)12(16)17-8(2)11(15)14-3/h4-6,8H,13H2,1-3H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSOYJZZGIQZQCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)N)C(=O)OC(C)C(=O)NC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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